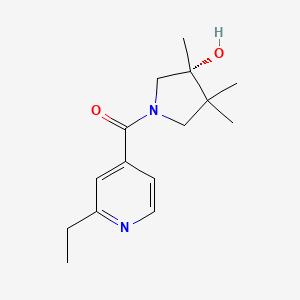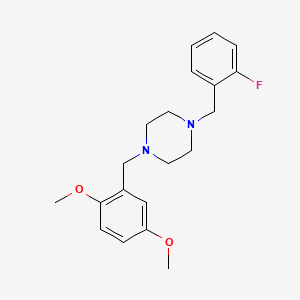![molecular formula C15H10N2S B5635573 2-(2-thienyl)imidazo[2,1-a]isoquinoline](/img/structure/B5635573.png)
2-(2-thienyl)imidazo[2,1-a]isoquinoline
Descripción general
Descripción
Synthesis Analysis
The synthesis of related imidazoisoquinolines involves cascade imination/intramolecular decarboxylative coupling between potassium 2-amino(hetero)benzoates and 2-haloarylaldehydes, with thienyl-based substrates yielding products in excellent conditions using a Pd catalyst only (Pandey, Bhowmik, & Batra, 2013). Another approach for the synthesis of similar compounds involves using Fe3O4@SiO2–OSO3H as an efficient heterogeneous nanocatalyst in a one-pot three-component reaction (Maleki, 2014).
Molecular Structure Analysis
The molecular structure of imidazoisoquinolines can be diverse, with modifications at various positions leading to different derivatives. The core structure typically involves an imidazo ring fused to an isoquinoline moiety, providing a scaffold for further functionalization and structural diversity.
Chemical Reactions and Properties
Imidazoisoquinolines undergo various chemical reactions, including one-pot three-component syntheses, cascade cyclizations, and modifications like sulfenylation/selenation. These reactions facilitate the introduction of functional groups and the construction of complex molecular architectures (Wang et al., 2022).
Aplicaciones Científicas De Investigación
Bronchoconstriction and Hemoconcentration Inhibition
One significant application of derivatives of imidazo[2,1-a]isoquinoline, specifically in the realm of medical chemistry, is their use as antagonists for platelet-activating factor receptors. A study by Houlihan et al. (1993) focused on the modification of these compounds, resulting in analogs that demonstrated increased potency in inhibiting platelet-activating factor (PAF)-induced bronchoconstriction and hemoconcentration in guinea pigs. This indicates potential therapeutic applications in treating conditions related to bronchoconstriction and hemoconstriction (Houlihan et al., 1993).
Antitumor Activities
Another area of research involving imidazo[2,1-a]isoquinoline derivatives is in the development of antitumor agents. Khodair et al. (2004) synthesized new polycyclic fused-ring systems related to imidazo[2,1-a]isoquinoline, some of which were tested for their antitumor activities. This research contributes to the ongoing exploration of novel compounds in cancer therapy (Khodair, Gesson, & El‐Ashry, 2004).
Synthesis Methods and Biological Activity
The synthesis methods of imidazo[2,1-a]isoquinolines have been a subject of research due to their biological activities. Hou et al. (2004) reported a novel method for synthesizing these compounds, highlighting their significance in various biological applications, such as their anti-inflammatory, antirhinoviral, local anesthetic, antiulcer, and contragestational properties (Hou, Wang, Huang, & Chen, 2004).
Derivatives Synthesis via Radical Cyclization
Liu et al. (2020) introduced a novel synthesis method for benzo[4,5]imidazo[2,1-a]isoquinolin derivatives. This method involves visible-light-induced radical cascade cyclization, yielding various derivatives that could have potential applications in pharmaceutical or material sciences (Liu, Yang, He, & Guan, 2020).
Lck Kinase Inhibitors
Research by Snow et al. (2002) identified imidazo[4,5-h]isoquinolin-9-ones as a new class of inhibitors of lck kinase, an enzyme involved in T-cell activation and immune response regulation. These compounds have potential therapeutic applications in immunological diseases and cancers (Snow et al., 2002).
Propiedades
IUPAC Name |
2-thiophen-2-ylimidazo[2,1-a]isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2S/c1-2-5-12-11(4-1)7-8-17-10-13(16-15(12)17)14-6-3-9-18-14/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUNEGGFOJLIOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN3C2=NC(=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24801244 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(Thiophen-2-yl)imidazo[2,1-a]isoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5635494.png)
![N-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-3-yl]methyl}propanamide](/img/structure/B5635500.png)
![N-cyclopentyl-3-{[(tetrahydrofuran-3-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B5635509.png)


![N-[4-(4-methyl-1-piperazinyl)phenyl]cyclopentanecarboxamide](/img/structure/B5635524.png)

![1-ethyl-4-{3-[1-(1,3-thiazol-2-ylmethyl)piperidin-4-yl]propanoyl}piperazine](/img/structure/B5635539.png)
![2-{1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B5635542.png)

![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-4-chlorobenzamide](/img/structure/B5635555.png)
![2-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]isoquinolin-1(2H)-one](/img/structure/B5635558.png)
![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-2-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B5635586.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-ethoxyphenoxy)acetamide](/img/structure/B5635592.png)